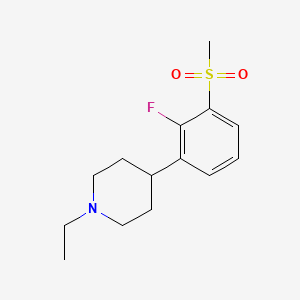
Ordopidine
Descripción general
Descripción
Ordopidine es un estabilizador dopaminérgico que actúa como antagonista del receptor de dopamina D2. Es conocido por su capacidad para inhibir la hiperactividad inducida por psicoestimulantes y estimular el comportamiento en estados de hipoactividad. Este compuesto ha sido estudiado por sus efectos conductuales únicos dependientes del estado, que no son compartidos por otros antagonistas del receptor de dopamina D2 .
Métodos De Preparación
Ordopidine se puede sintetizar mediante una serie de reacciones químicas que implican la introducción de grupos funcionales a un anillo de piperidina. La ruta sintética generalmente implica los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se forma mediante una reacción de ciclización.
Introducción de grupos funcionales: Se introducen grupos funcionales como los grupos fluoro y metilsulfonilo al anillo de piperidina mediante reacciones de sustitución.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Ordopidine experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar para formar los sulfoxidos y sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfona de nuevo al sulfuro.
Sustitución: El grupo fluoro en el anillo aromático se puede sustituir por otros nucleófilos en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y derivados sustituidos .
Aplicaciones Científicas De Investigación
Ordopidine tiene varias aplicaciones de investigación científica:
Neurociencia: Se utiliza para estudiar el sistema dopaminérgico y su papel en el comportamiento y los trastornos neuropsiquiátricos.
Farmacología: this compound se utiliza para investigar los efectos de los antagonistas del receptor de dopamina D2 y sus posibles aplicaciones terapéuticas.
Desarrollo de fármacos: Sirve como compuesto líder para desarrollar nuevos fármacos que se dirigen al sistema dopaminérgico.
Mecanismo De Acción
Ordopidine ejerce sus efectos uniéndose y antagonizando los receptores de dopamina D2. Este antagonismo conduce a un aumento en la expresión de la proteína asociada al citoesqueleto regulada por la actividad en la corteza frontal y el estriado. Se hipotetiza que el aumento en la expresión de la proteína asociada al citoesqueleto regulada por la actividad refleja una señalización mejorada mediada por el receptor N-metil-D-aspártico en la corteza frontal, contribuyendo a los efectos locomotores dependientes del estado de this compound .
Comparación Con Compuestos Similares
Ordopidine es similar a otros estabilizadores dopaminérgicos como la pridopidina. Ambos compuestos actúan como antagonistas del receptor de dopamina D2 y exhiben efectos conductuales dependientes del estado. This compound es único en su estructura química específica, que incluye un grupo fluoro y metilsulfonilo en el anillo de piperidina. Esta diferencia estructural contribuye a su perfil farmacológico distintivo .
Los compuestos similares incluyen:
Pridopidina: Otro estabilizador dopaminérgico con un mecanismo de acción similar.
Remoxipride: Un antagonista del receptor de dopamina D2 utilizado en el tratamiento de la esquizofrenia.
Haloperidol: Un fármaco antipsicótico conocido que también actúa como antagonista del receptor de dopamina D2.
Propiedades
Key on ui mechanism of action |
ACR325 is a dopaminergic stabiliser. The compound significantly increases the level of dopamine and noradrenalin in the forebrain and concurrently inhibits the over-activity of dopamine in other regions of the brain without unwanted inhibitory effect on motor activity. |
|---|---|
Número CAS |
871351-60-9 |
Fórmula molecular |
C14H20FNO2S |
Peso molecular |
285.38 g/mol |
Nombre IUPAC |
1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine |
InChI |
InChI=1S/C14H20FNO2S/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18/h4-6,11H,3,7-10H2,1-2H3 |
Clave InChI |
UKUPJASJNQDHPH-UHFFFAOYSA-N |
SMILES |
CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |
SMILES canónico |
CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |
Apariencia |
Solid powder |
Key on ui other cas no. |
871351-60-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ACR325; ACR-325; ACR 325; Ordopidine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














